1,2-Dimethyl-3-nitro-1H-pyrrole

Description

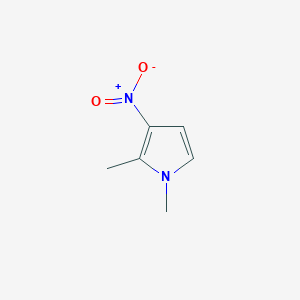

1,2-Dimethyl-3-nitro-1H-pyrrole (C₆H₈N₂O₂) is a nitro-substituted pyrrole derivative characterized by methyl groups at positions 1 and 2 and a nitro (-NO₂) group at position 2. Pyrroles are aromatic heterocycles with applications in pharmaceuticals, agrochemicals, and materials science, where substituents like nitro groups influence electronic properties and reactivity .

Properties

IUPAC Name |

1,2-dimethyl-3-nitropyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-6(8(9)10)3-4-7(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMWRXPTIYBGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318259 | |

| Record name | 1,2-Dimethyl-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72083-72-8 | |

| Record name | NSC328028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-nitro-1H-pyrrole can be synthesized through various synthetic routes. One common method involves the nitration of 1,2-dimethyl-1H-pyrrole using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

1,2-Dimethyl-3-nitro-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1,2-dimethyl-3-amino-1H-pyrrole.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2- and 5-positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Halogenated pyrroles, alkylated pyrroles.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit potent anticancer properties. For instance, studies on compounds derived from 1H-pyrrole structures have shown significant inhibition of tubulin polymerization, which is crucial in cancer cell proliferation. A notable example includes the synthesis of 3-aroyl-1-arylpyrrole (ARAP) derivatives that demonstrated strong anticancer activity by inhibiting cancer cell growth and tubulin polymerization at nanomolar concentrations .

| Compound | Activity | Mechanism |

|---|---|---|

| ARAP-22 | Strong inhibition of cancer cell growth | Inhibits tubulin polymerization |

| ARAP-27 | Suppresses Hedgehog signaling pathway | Reduces luciferase activity |

HIV Inhibition

The compound has also been explored for its potential in inhibiting HIV replication. A series of pyrrole derivatives were synthesized with modifications at the nitro group to enhance their efficacy against HIV-1. These derivatives showed improved binding affinity to the HIV gp41 binding site, leading to enhanced anti-HIV activity .

Catalytic Applications

Pyrrole derivatives, including 1,2-Dimethyl-3-nitro-1H-pyrrole, have been utilized as catalysts in various chemical reactions. For instance, they serve as effective catalysts in polymerization processes and as corrosion inhibitors due to their ability to stabilize metal ions .

| Application | Functionality |

|---|---|

| Polymerization | Catalysts for uniform polymerization |

| Corrosion Inhibition | Stabilizes metal ions |

Fluorescent Materials

Recent advancements have demonstrated the use of pyrrole-based compounds in developing highly fluorescent materials. These materials have applications in bioimaging and sensing technologies due to their luminescent properties .

Toxicity Evaluation

Toxicity studies on newly synthesized pyrrole derivatives revealed low acute toxicity levels, making them promising candidates for pharmaceutical applications. For example, predicted LD50 values indicated a relatively safe profile for oral administration in rats .

Case Study: Synthesis and Evaluation of New Pyrroles

A recent study focused on synthesizing new pyrrole derivatives from this compound and evaluating their biological activities. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and potential applications in medicinal chemistry .

Case Study: Anticancer Mechanism Investigation

Another significant study investigated the mechanism of action of pyrrole-based compounds as Bcl-2/Bcl-xL inhibitors, which are crucial targets in cancer therapy. The research demonstrated that these compounds could induce apoptosis in cancer cells through specific biochemical pathways .

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-nitro-1H-pyrrole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Interaction with microbial cell membranes.

Drug Development: Binding to enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 1,2-Dimethyl-3-nitro-1H-pyrrole and Analogs

Electronic and Steric Effects

- Nitro vs. Hydroxyl Groups : The nitro group in this compound is strongly electron-withdrawing, reducing the aromaticity of the pyrrole ring compared to the electron-donating hydroxyl group in 1,2-diphenyl-3-hydroxy-1H-pyrrole. This difference impacts reactivity in electrophilic substitution reactions .

- Methyl vs. Heptyl/Alkyl Chains : Methyl groups at positions 1 and 2 introduce steric hindrance but minimal electronic effects. In contrast, the heptyl chain in 3-heptyl-1H-pyrrole enhances hydrophobicity and may influence boiling points and solubility .

Physicochemical Properties

- Volatility: 1,2-Dimethylpyrrole (without nitro) has been studied via gas chromatography (GC) using non-polar columns (e.g., 5% phenyl/95% dimethyl polysiloxane) with retention indices reported under specific temperature gradients . The nitro group in this compound likely reduces volatility due to increased polarity.

- Solubility: Nitro groups generally decrease solubility in non-polar solvents. For example, 1,2-diphenyl-3-hydroxy-1H-pyrrole (with polar hydroxyl and phenyl groups) may exhibit solubility trends distinct from nitro analogs .

Reactivity and Stability

- Thermal Stability : Nitro-substituted heterocycles can be thermally unstable or explosive under certain conditions, though specific data for this compound are unavailable. In contrast, alkyl-substituted pyrroles like 3-heptyl-1H-pyrrole are typically more stable .

- Synthetic Utility : The nitro group in this compound may serve as a precursor for reduction to amines or participation in cycloaddition reactions, whereas hydroxyl or alkyl groups in analogs enable different functionalization pathways .

Biological Activity

1,2-Dimethyl-3-nitro-1H-pyrrole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

This compound is characterized by its pyrrole ring structure with two methyl groups and a nitro substituent. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Data adapted from various studies on pyrrole derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation.

Case Study:

A study conducted on various human carcinoma cell lines (A-431, A-549, MDA-MB-468) demonstrated that treatment with this compound resulted in reduced cell viability. The compound was found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Cell Membrane Disruption: In microbial cells, the compound disrupts the integrity of the cell membrane.

- Enzyme Inhibition: In cancer cells, it inhibits key enzymes involved in cell cycle progression.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress within cells, further promoting apoptosis in cancerous tissues.

Toxicity and Safety Profile

While the biological activities are promising, toxicity evaluations are essential to determine the safety profile of this compound. Current studies indicate low acute toxicity levels in vitro; however, further investigations are necessary to assess chronic exposure effects and long-term safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.